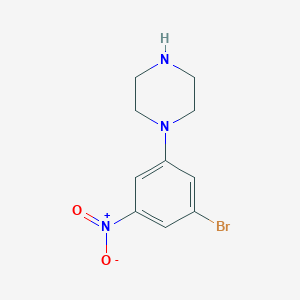
(4S,5R)-4-Amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one: is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrrolidinone ring substituted with an amino group, a chloro-fluorophenyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Substitution Reactions:
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., elevated temperature, polar aprotic solvents).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl-substituted pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Chemical Biology: It is employed in the design of chemical probes for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full pharmacological potential.
相似化合物的比较
Similar Compounds
- rac-(4R,5S)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
- rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-2-one
Uniqueness
rac-(4R,5S)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for diverse chemical modifications. Additionally, the chiral nature of the compound allows for stereoselective interactions with biological targets, making it a valuable molecule in drug discovery and development.
属性
分子式 |
C11H12ClFN2O |
|---|---|
分子量 |
242.68 g/mol |
IUPAC 名称 |
(4S,5R)-4-amino-5-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClFN2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1 |
InChI 键 |
DWDALBJLKHZRND-GXSJLCMTSA-N |
手性 SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F |
规范 SMILES |
CN1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


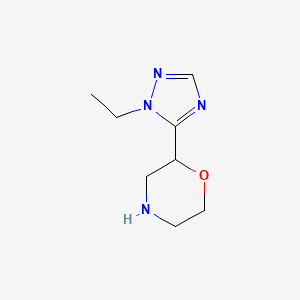
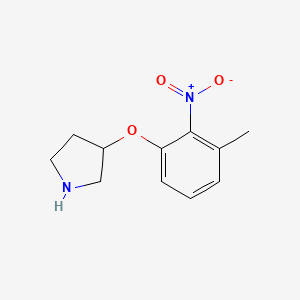

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
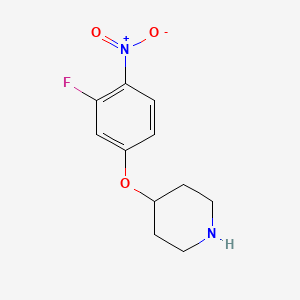
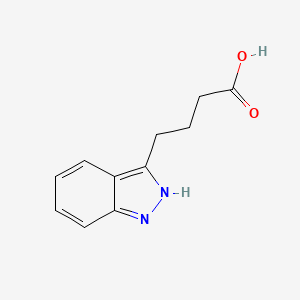

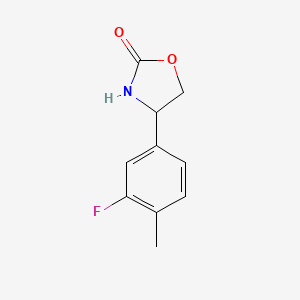

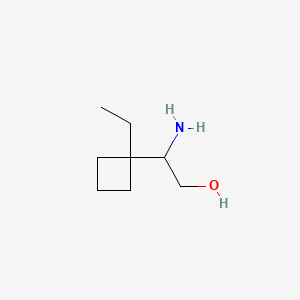
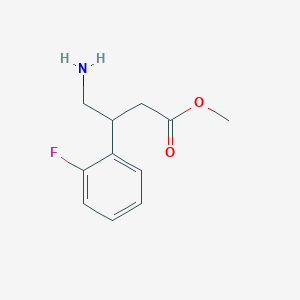
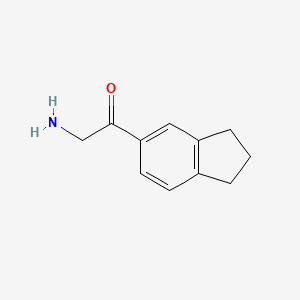
![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
